molecular formula C12H15NO B8748532 3-Methyl-N-(2-methylphenyl)but-2-enamide CAS No. 108752-09-6

3-Methyl-N-(2-methylphenyl)but-2-enamide

Cat. No. B8748532
M. Wt: 189.25 g/mol
InChI Key: PAYZSIVVDPEWGA-UHFFFAOYSA-N
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Patent
US04898872

Procedure details

N-(1-oxo-3-methyl-but-2-en-yl)-2-methylaniline (0.5 g) was added with stirring to 98% w/w sulphuric acid (10 cm3) at 0°. After 2 hours at room temperature (20°) the mixture was poured carefully onto ice (30 g) and the resulting solution was basified to pH 9 with saturated carbonate solution. The mixture was then extracted wilth dichloromethane (2×200 cm3), and the combined and dried (MgSO4) organic extracts were evaporated in vacuo to give a solid which was chromatographed on silica (Merck "MK 60.9385" [Trade mark]). Elution with dichloromethane, followed by combination and evaporation of appropriate fractions gave the title compound, m.p. 120° (0.21 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14])[CH:3]=[C:4]([CH3:6])[CH3:5].C(=O)([O-])[O-]>S(=O)(=O)(O)O>[CH3:5][C:4]1([CH3:6])[C:13]2[C:8](=[C:9]([CH3:14])[CH:10]=[CH:11][CH:12]=2)[NH:7][C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C(C=C(C)C)NC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 2 hours at room temperature (20°) the mixture was poured carefully onto ice (30 g)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted wilth dichloromethane (2×200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385" [Trade mark])
WASH
Type
WASH
Details
Elution with dichloromethane
CUSTOM
Type
CUSTOM
Details
followed by combination and evaporation of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(NC2=C(C=CC=C12)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.